

# Preclinical Profile and Mechanism

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## Compound Focus: Nazartinib

CAS No.: 1508250-71-2

Cat. No.: S547951

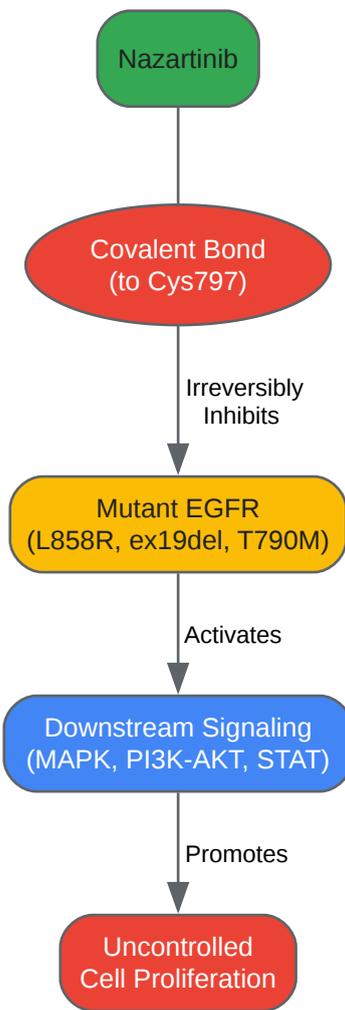
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**Nazartinib** is a small molecule that acts as a covalent, irreversible inhibitor. It forms a covalent bond with the cysteine-797 (Cys797) residue in the ATP-binding pocket of mutant EGFR, leading to sustained suppression of downstream signaling [1] [2].

### Key Preclinical Data:

- **In Vitro Potency: Nazartinib** demonstrated nanomolar cellular potency against common EGFR mutants [1] [2]:
  - **HCC827 (ex19del):**  $EC_{50} = 1$  nM
  - **H3255 (L858R):**  $EC_{50} = 5$  nM
  - **H1975 (L858R/T790M):**  $EC_{50} = 3$  nM
- **Selectivity:** It showed significantly less activity against wild-type EGFR, which was hypothesized to translate to a better clinical safety profile with reduced skin and gastrointestinal toxicity compared to earlier-generation EGFR TKIs [3] [2].

The diagram below illustrates the primary mechanism of action of **Nazartinib** in inhibiting mutant EGFR signaling.



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## Clinical Trial Efficacy Data

Clinical trials evaluated **Nazartinib** in patients with advanced, EGFR-mutant NSCLC. The following table summarizes key efficacy outcomes from two key studies.

Trial Population	Study Phase & Design	Primary Endpoint (ORR)	Key Efficacy Findings (Median)
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| **Treatment-naive patients** [4] | Phase 2, Single-Arm (N=45) | **69%** (95% CI: 53-82) | **PFS: 18 months** (95% CI: 15-NE) **OS: Not Reached** | | **Patients with T790M+ resistance** (pre-treated) [3] | Phase 1, Dose-

Escalation (N=68 at 150 mg) | 50% (95% CI: 38-62) | PFS: 9.7 months (estimated) |

**Activity in Central Nervous System (CNS) Metastases:** **Nazartinib** showed clinically meaningful activity in the brain [4]. In patients with baseline brain metastases:

- **Intracranial ORR:** 67% (95% CI: 41-87)
- **Intracranial median PFS:** 17 months (95% CI: 11-21)
- Among patients with brain metastases as non-target lesions, **53%** (9 of 17) had their CNS lesions absent or normalized on assessment [4].

## Adverse Events and Safety Profile

The safety profile of **Nazartinib** was characterized by low-grade, manageable toxicities, with skin rash and diarrhea being the most common [4] [3].

Adverse Event (All Causality)	All Grades Incidence	Grade 3-4 Incidence
<b>Any Rash</b> (combined)	62% [3]	15% [3]
• Maculopapular Rash	40% [3]	15% [1]
<b>Diarrhea</b>	45% [3]	2% [1]
<b>Pruritus</b> (Itching)	39% [3]	-
<b>Stomatitis</b>	30% [4] [3]	2% [1]
<b>Fatigue</b>	30% [3]	-

The most frequent dose-limiting toxicity was maculopapular rash [1]. One case of hepatitis B reactivation leading to hepatic failure and death was reported [1].

## Current Development Status

According to the Springer AdisInsight database, development of **Nazartinib** has been **discontinued** [5]. A phase II combination trial was terminated in March 2025 due to **slow accrual** [5]. This suggests that Novartis has halted the clinical development program for this compound.

## Methodology for Key Experiments

For researchers, here are summaries of key experimental methodologies used to characterize **Nazartinib**.

### 1. In Vitro Cell-Based Phospho-ELISA for EGFR Inhibition [2]

- **Purpose:** To measure the concentration-dependent inhibition of EGFR phosphorylation (pEGFR) by **Nazartinib** in various cell lines.
- **Procedure:**
  - **Cell Culture:** Maintain relevant cell lines (e.g., H1975 for L858R/T790M, HCC827 for ex19del) in RPMI-1640 media with 10% FBS.
  - **Compound Treatment:** Seed cells in 384-well plates. The next day, treat with serially diluted **Nazartinib** for 3 hours.
  - **Stimulation:** For wild-type EGFR cells (e.g., HaCaT, A431), stimulate with EGF (10-50 ng/mL) for 5 minutes post-treatment to activate EGFR.
  - **Lysis and Detection:** Lyse cells and analyze lysates using a sandwich ELISA with an anti-EGFR capture antibody and an anti-phospho-EGFR (Y1173) detection antibody.
  - **Data Analysis:** Measure signal by chemiluminescence. Calculate EC<sub>50</sub> values using nonlinear regression in software like GraphPad Prism.

### 2. In Vivo Efficacy Study in Mouse Xenograft Models [2]

- **Purpose:** To evaluate the antitumor activity and pharmacokinetics/pharmacodynamics (PK/PD) of orally administered **Nazartinib** in mouse models.
- **Procedure:**
  - **Model Establishment:** Implant human tumor cells (harboring specific EGFR mutations) subcutaneously into immunodeficient mice.
  - **Dosing:** Once tumors are established, administer **Nazartinib** orally at predetermined doses (e.g., once daily). Include a vehicle control group.
  - **Tumor Monitoring:** Measure tumor volumes regularly using calipers. Calculate tumor growth inhibition (TGI) relative to the control group.
  - **PK/PD Analysis:** In separate cohorts, collect plasma and tumor samples at various time points after a single dose. Use the samples to determine:
    - **Plasma Concentration** of **Nazartinib** over time (PK).
    - **Degree and Duration** of EGFR phosphorylation inhibition in tumor tissue (PD).

- **Tolerability:** Monitor mouse body weight and overall health throughout the study to assess compound tolerability.

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## References

1. [sciencedirect.com/topics/medicine-and-dentistry/ nazartinib](https://www.sciencedirect.com/topics/medicine-and-dentistry/nazartinib) [sciencedirect.com]
2. | EGFR | TargetMol Nazartinib [targetmol.com]
3. Safety and efficacy of nazartinib (EGF816) in adults with ... [pubmed.ncbi.nlm.nih.gov]
4. Nazartinib for treatment-naive EGFR-mutant non-small cell ... [pubmed.ncbi.nlm.nih.gov]
5. - Novartis Oncology - AdisInsight Nazartinib [adisinsight.springer.com]

To cite this document: Smolecule. [Preclinical Profile and Mechanism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547951#what-is-nazartinib>]

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